

# Butamirate citrate pharmacokinetic profile comparison

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## Compound Focus: Butamirate Citrate

CAS No.: 18109-81-4

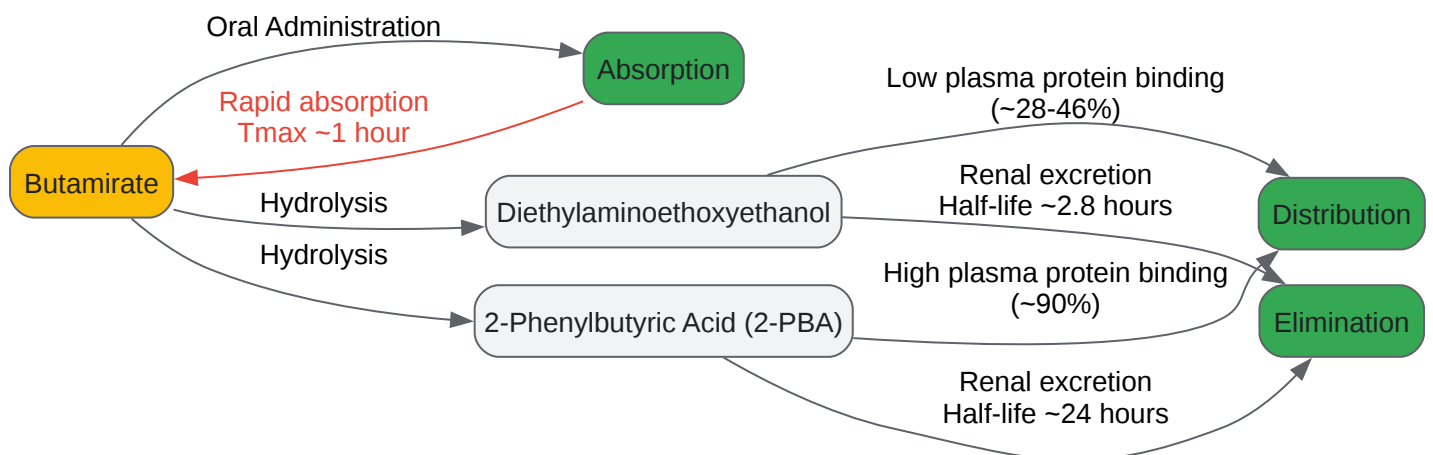
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## Butamirate Citrate Pharmacokinetic Overview

**Butamirate citrate** is a non-opioid, centrally acting cough suppressant [1] [2]. It is rapidly absorbed and metabolized, with its activity largely attributed to its metabolites [3] [4].

The metabolic pathway and key pharmacokinetic parameters from a single-dose study are summarized below.



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The following table details the key parameters of **Butamirate Citrate** and its metabolites after single-dose oral administration to healthy volunteers [4].

Parameter	Butamirate (Parent Compound)	Metabolite: 2-Phenylbutyric Acid (2-PBA)	Metabolite: Diethylaminoethoxyethanol
Detection in Plasma	Not detected; rapidly hydrolyzed [3]	Major measurable metabolite [5] [4]	Major measurable metabolite [4]
T~max~ (Time to Peak Concentration)	~1.0 hour [4]	~1.5 hours [4]	~0.67 hours (~40 minutes) [4]
C~max~ (Peak Concentration) for a 90 mg dose	16.1 ng/mL [4]	3052 ng/mL [4]	160 ng/mL [4]
Elimination Half-Life (t~1/2~)	1.48 - 1.93 hours [4]	23.26 - 24.42 hours [4]	2.72 - 2.90 hours [4]
Protein Binding	High (approx. 95%) [3]	High (89.3% - 91.6%) [4]	Low to Moderate (28.8% - 45.7%) [4]
Primary Route of Elimination	Renal (as metabolites) [6] [4]	Renal [4]	Renal [4]

## Dose Proportionality and Bioavailability

- **Dose Proportionality:** A four-way crossover study concluded that the exposure (AUC) of butamirate's metabolites is proportional across the tested single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg [3] [4].
- **Relative Bioavailability:** A study comparing different formulations (syrup vs. syrup, and tablet vs. oral solution) at a 45 mg dose found them to be bioequivalent regarding the extent and rate of absorption of the 2-phenylbutyric acid metabolite [5].

## Key Experimental Protocols

The pharmacokinetic data primarily come from two types of clinical studies.

### 1. Randomized, Open-Label, Crossover PK Study [3]

- **Objective:** To evaluate the pharmacokinetic profile and dose proportionality of **butamirate citrate**.
- **Design:** Healthy adult volunteers received single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg in a randomized sequence with washout periods.
- **Analytical Method:** Plasma concentrations of the metabolites (2-phenylbutyric acid and diethylaminoethoxyethanol) were determined using a validated reversed-phase HPLC method with UV detection [5] [4].

### 2. Capsaicin Challenge Pharmacodynamic Study [1]

- **Objective:** To compare the antitussive effects of butamirate, dextromethorphan, and placebo.
- **Design:** A randomized, placebo-controlled, six-way crossover study. Cough sensitivity was measured via inhalation of incremental capsaicin concentrations at baseline and several time points after dosing.
- **Outcome Measure:** The primary endpoint was the area under the curve of the log<sub>10</sub> concentration of capsaicin required to elicit 5 coughs (Log C<sub>5</sub>) over 12 hours. Butamirate did not show a significant antitussive effect in this model, which may be related to formulation issues [1].

## Comparative Efficacy and Clinical Context

A direct head-to-head pharmacokinetic comparison between butamirate and dextromethorphan is not available in the search results. However, one clinical study provides a comparative efficacy insight:

- **Butamirate vs. Dextromethorphan:** In a capsaicin-induced cough model, dextromethorphan (30 mg) was superior to placebo, while butamirate (at doses up to 90 mg) failed to show significant activity. The study authors suggested that this lack of efficacy could be due to formulation issues at higher doses [1].

## Summary and Key Insights

- **Rapid Metabolism:** **Butamirate citrate** itself acts as a prodrug; it is quickly hydrolyzed into active metabolites, primarily 2-phenylbutyric acid, which is likely the primary driver of its long-lasting

antitussive effect due to its extended half-life [3] [4].

- **Dose-Linearity:** The pharmacokinetics of its metabolites appear linear within the 22.5 mg to 90 mg dose range [4].
- **Efficacy Consideration:** Despite favorable PK properties like rapid absorption, its efficacy in validated experimental models like capsaicin challenge has been questioned, indicating that PK data alone may not fully predict clinical outcomes [1].

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